α4β2 nAChR Selectivity Profile
Pozanicline demonstrates high selectivity for α4β2 nAChRs compared to α7 and α1β1δε (muscle) subtypes. In radioligand binding assays, Pozanicline binds to rat brain α4β2 nAChRs with a Ki of 16-17 nM, while showing negligible binding to α7 nAChRs (Ki >10,000 nM) and α1β1δε nAChRs (Ki >10,000 nM) [1][2]. This contrasts with the broader selectivity profiles of other nAChR agonists like ABT-418 (Ki α4β2 ~3 nM, but with greater off-target activity) and varenicline (Ki α4β2 ~0.12 nM, but also significant α3β4 and α7 activity) [3].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki α4β2: 16 nM; Ki α7: >10,000 nM; Ki α1β1δε: >10,000 nM |
| Comparator Or Baseline | ABT-418: Ki α4β2 ~3 nM, Ki α7 >10,000 nM (but full agonist); Varenicline: Ki α4β2 ~0.12 nM, Ki α3β4 ~15 nM |
| Quantified Difference | Pozanicline shows >625-fold selectivity for α4β2 over α7; ABT-418 ~3,333-fold selectivity (but with higher potency and efficacy differences); Varenicline ~125-fold selectivity for α4β2 over α3β4, but broader subtype activation. |
| Conditions | Radioligand binding assays using [3H]cytisine for α4β2 and [125I]α-bungarotoxin for α7 in rat brain membranes [1][2]. |
Why This Matters
High selectivity for α4β2 over α7 and ganglionic subtypes reduces the risk of off-target effects associated with broader nAChR agonists, making Pozanicline a more precise tool for studying α4β2-mediated cognitive processes without confounding peripheral or autonomic effects.
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- [2] Lin NH, Gunn DE, Ryther KB, et al. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. J Med Chem. 1997 Jan 31;40(3):385-90. View Source
- [3] Rollema H, Chambers LK, Coe JW, et al. Pharmacological profile of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology. 2007 Mar;52(3):985-94. View Source
